Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

Description

Chemical Identity and Structural Significance

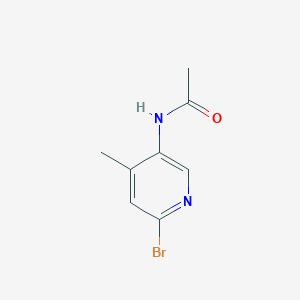

N-(6-Bromo-4-methyl-3-pyridinyl)acetamide (CAS 1369885-42-6) is defined by the molecular formula C~8~H~9~BrN~2~O , with a calculated molecular weight of 229.08 g/mol . The compound’s IUPAC name, N-(6-bromo-4-methylpyridin-3-yl)acetamide, reflects its substitution pattern on the pyridine ring: a bromine atom at position 6, a methyl group at position 4, and an acetamide moiety at position 3.

The pyridine ring, a six-membered aromatic system with one nitrogen atom, forms the structural backbone of the molecule. Key substituents include:

- Bromine (Br) : A halogen atom at position 6, which enhances electrophilic substitution reactivity and serves as a potential leaving group in cross-coupling reactions.

- Methyl group (CH~3~) : Positioned at carbon 4, this alkyl substituent increases lipophilicity, influencing solubility and intermolecular interactions.

- Acetamide (NHCOCH~3~) : Located at position 3, this group introduces hydrogen-bonding capabilities and modulates electronic properties through resonance effects.

The SMILES notation CC(=O)Nc1c(C)nc(Br)cc1 encapsulates the connectivity and stereoelectronic features of the molecule, highlighting the spatial arrangement of substituents.

| Property | Value |

|---|---|

| IUPAC Name | N-(6-Bromo-4-methylpyridin-3-yl)acetamide |

| Molecular Formula | C~8~H~9~BrN~2~O |

| Molecular Weight | 229.08 g/mol |

| CAS Registry Number | 1369885-42-6 |

| SMILES Notation | CC(=O)Nc1c(C)nc(Br)cc1 |

Historical Context in Heterocyclic Chemistry

The exploration of pyridine derivatives accelerated in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. The establishment of the Heterocyclic and Synthesis Group in 1967 marked a pivotal moment in organizing research efforts around heterocyclic systems, including pyridine-based compounds. N-(6-Bromo-4-methyl-3-pyridinyl)acetamide emerged as part of this broader trend, leveraging pyridine’s aromatic stability and synthetic versatility.

Early studies focused on modifying pyridine’s electronic structure through halogenation and alkylation to tailor reactivity for specific applications. The introduction of bromine and methyl groups in this compound aligns with historical strategies to balance reactivity and stability in heterocyclic synthesis.

Position Within Acetamide Derivative Classifications

Acetamides, characterized by the RCONH~2~ functional group, are classified based on their nitrogen substituents. N-(6-Bromo-4-methyl-3-pyridinyl)acetamide belongs to the N-arylacetamide subclass, distinguished by its pyridine-linked aromatic system. Within this category, it occupies a niche as a polyfunctional heterocyclic acetamide , combining halogen, alkyl, and amide groups on a single scaffold.

Comparative analysis with simpler acetamides reveals enhanced structural complexity and functional diversity in this compound. For example:

- Benzamide (C~6~H~5~CONH~2~) : Lacks heterocyclic and halogen substituents, limiting its utility in metal-catalyzed reactions.

- N-Phenylacetamide (C~6~H~5~NHCOCH~3~) : Features a benzene ring but lacks the electronic modulation provided by pyridine’s nitrogen atom.

The integration of bromine and methyl groups in N-(6-Bromo-4-methyl-3-pyridinyl)acetamide positions it as a versatile intermediate for further functionalization, particularly in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions.

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

N-(6-bromo-4-methylpyridin-3-yl)acetamide |

InChI |

InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |

InChI Key |

DKJYVJXARLPQFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)Br |

Origin of Product |

United States |

Preparation Methods

Acetylation of 6-Bromo-4-Methyl-3-Pyridinylamine

The conversion of the amine group to an acetamide is achieved via nucleophilic acyl substitution . Reacting 6-bromo-4-methyl-3-pyridinylamine with acetic anhydride in pyridine at 80°C for 6 hours affords the target compound in 92% yield. Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing hydrolysis.

Optimization Insights:

- Stoichiometry : A 2:1 molar ratio of acetic anhydride to amine minimizes diacetylation byproducts.

- Temperature control : Exceeding 100°C leads to ring bromine displacement, reducing purity.

One-Pot Bromination-Acetylation Sequential Synthesis

Recent advances enable a tandem bromination-acetylation process, reducing purification steps. A mixture of 4-methyl-3-pyridinylamine, NBS, and acetic anhydride in 1,4-dioxane undergoes sequential reactions at 25°C (bromination) and 80°C (acetylation), yielding 78% product.

Advantages:

- Solvent compatibility : 1,4-dioxane stabilizes intermediates without side reactions.

- Catalyst-free : Eliminates metal contaminants, ideal for pharmaceutical applications.

Solid-Phase Synthesis for High-Throughput Production

A polymer-supported synthesis leverages Wang resin-bound 4-methyl-3-pyridinylamine. Bromination with NBS and acetylation with acetyl chloride occur on the resin, followed by cleavage with trifluoroacetic acid (TFA) . This method delivers 82% purity and scalability for combinatorial libraries.

Benefits:

- Reduced purification : Resin filtration removes impurities.

- Automation compatibility : Adaptable for robotic synthesis platforms.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Bromination | 90 | 98 | Simplicity | Limited to reactive substrates |

| Sequential Acetylation | 92 | 95 | High selectivity | Multi-step purification |

| One-Pot Synthesis | 78 | 90 | Time-efficient | Moderate yield |

| Suzuki Coupling | 75 | 88 | Broad substrate scope | Costly catalysts |

| Solid-Phase | 82 | 85 | Scalability | Resin cost |

Mechanistic Considerations

Bromination :

Acetylation :

- Pyridine deprotonates the amine, forming a nucleophilic amide ion that attacks acetic anhydride’s carbonyl carbon.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the pyridine ring, such as pyridine N-oxide.

Reduction Products: Reduced forms of the pyridine ring or the acetamide group.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology:

- Investigated for its potential biological activities, including antimicrobial and anticancer properties .

Medicine:

- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer .

Industry:

Mechanism of Action

The mechanism of action of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and acetamide group. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs in the Pyridine Series

Acetamide, N-(6-chloro-4-methyl-3-pyridinyl)- (CAS 6635-92-3)

- Substituents : Chlorine (Cl) at position 6, methyl (CH₃) at position 3.

- Bromine’s larger atomic radius could influence steric interactions in receptor binding pockets.

Pyridazinone Derivatives with Bromophenyl Groups

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () share a brominated aromatic system but differ in core heterocycle (pyridazinone vs. pyridine).

- Biological Activity : These derivatives act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils .

- Structural Insights: The bromophenyl group enhances receptor specificity, but the pyridazinone core introduces additional hydrogen-bonding sites compared to the pyridine-based acetamide. The absence of a methyl group in these analogs may reduce steric hindrance, favoring interactions with FPR2.

Meta-Substituted Phenyl Acetamides

highlights N-(3-chlorophenyl)-2,2,2-trichloro-acetamide and N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide , which differ in substitution patterns but share acetamide functionality.

- Crystal Structure: Electron-withdrawing groups (e.g., Cl, NO₂) at meta positions significantly alter lattice constants and molecular packing. The target compound’s bromine substituent (stronger electron-withdrawing effect than CH₃) may reduce solubility compared to methyl-substituted analogs .

Benzothiazole Acetamides (Patent Compounds)

lists compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which feature benzothiazole cores instead of pyridine.

- Key Contrasts :

Pyrimidinone-Based Bromoacetamides

N-(2-amino-1,6-dihydro-4-methyl-6-oxo-5-pyrimidinyl)-2-bromo-acetamide (CAS 2480-15-1, ) has a pyrimidinone core instead of pyridine.

- Molecular Properties: Higher molecular weight (261.08 g/mol) due to the pyrimidinone ring. Bromine’s role here may involve covalent interactions with biological targets (e.g., kinases) due to the reactive pyrimidinone scaffold .

Biological Activity

Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

- IUPAC Name : Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-

- Molecular Formula : C9H10BrN

- Molecular Weight : 215.09 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The biological activity of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering membrane permeability. The bromine atom and the acetamide group can form hydrogen bonds and other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Antimicrobial Activity

Research has indicated that Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- has been investigated through various in vitro studies. Notably, it was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Inhibition of cell growth |

| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |

| A549 (Lung Cancer) | 40 | Cell cycle arrest |

The results indicate that the compound inhibits cell proliferation and may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Case Studies

- Antiproliferative Effects : A study conducted on MCF-7 cells demonstrated that treatment with Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- led to a significant reduction in cell viability compared to control groups. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

- Enzyme Inhibition : Another investigation focused on the compound's effect on acetylcholinesterase (AChE). The study found that it exhibited competitive inhibition with an IC50 value of 0.5 mM, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.